[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Systematic Nomenclature and CAS Registry Information
The compound [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is systematically named according to IUPAC guidelines, reflecting its dual pyrazole cores connected via methylamine linkages. The first pyrazole moiety is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 5-position with fluorine. The second pyrazole ring features a methyl group at the 1-position. The CAS Registry Number for this compound is 1856088-84-0 , a unique identifier critical for regulatory and commercial referencing.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C13H21ClFN5 , with a calculated molecular weight of 301.79 g/mol . This formula accounts for the two pyrazole rings, the methylamine linker, and substituents including fluorine, chlorine, and methyl/ethyl groups. The chlorine atom likely originates from the hydrochloride salt form of the compound, as indicated in its SMILES notation.
| Property | Value |
|---|---|
| Molecular Formula | C13H21ClFN5 |
| Molecular Weight (g/mol) | 301.79 |
| CAS Registry Number | 1856088-84-0 |
Stereoelectronic Properties of Fluorinated Pyrazole Moieties
The fluorine atom at the 5-position of the first pyrazole ring introduces significant stereoelectronic effects. Fluorine’s high electronegativity (3.98 on the Pauling scale) withdraws electron density from the pyrazole ring via inductive effects, polarizing the C–F bond and creating a partial positive charge on the adjacent carbon. This electron-withdrawing character enhances the ring’s aromatic stability and influences its reactivity in electrophilic substitution reactions. Additionally, the fluorine atom increases the compound’s lipophilicity, as evidenced by its LogP value, which is critical for membrane permeability in potential biological applications.
The methyl and ethyl substituents at the 1- and 3-positions of the pyrazole rings further modulate electronic properties. Methyl groups donate electron density through hyperconjugation, slightly offsetting fluorine’s electron-withdrawing effects. This balance between electron-donating and -withdrawing groups creates a nuanced electronic environment that may optimize interactions with biological targets.
Conformational Analysis of the Methylamine Linker
The methylamine linker (–CH2–NH–CH2–) connecting the two pyrazole moieties exhibits restricted conformational flexibility due to steric and electronic factors. The linker’s central nitrogen atom adopts a trigonal pyramidal geometry, with lone-pair electrons contributing to potential hydrogen-bonding interactions.
Key conformational considerations include:
- Torsional Angles : Rotation around the C–N bonds is limited by steric hindrance from the adjacent pyrazole rings. Bulky substituents like the ethyl and methyl groups further restrict rotation, favoring specific conformers that minimize van der Waals repulsions.
- Hydrogen Bonding : The amine nitrogen can act as a hydrogen bond donor, stabilizing conformations where the lone pair aligns with electron-deficient regions of the pyrazole rings.
- Solvent Effects : In polar solvents, the linker may adopt extended conformations to maximize solvation, whereas hydrophobic environments favor compact conformations to reduce surface area.
The SMILES notation CC1=NN(CC)C(F)=C1CNCC2=CN(CC)N=C2.[H]Cl provides insight into the connectivity and stereochemistry, confirming the absence of chiral centers but highlighting the potential for tautomerism in the pyrazole rings.
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-4-18-12(13)11(9(2)16-18)8-14-7-10-5-6-15-17(10)3/h5-6,14H,4,7-8H2,1-3H3 |
InChI Key |
BACGJTAADDLSLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNCC2=CC=NN2C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with α,β-unsaturated carbonyl compounds. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.
Substitution Reactions: The ethyl, fluoro, and methyl groups are introduced through various substitution reactions
Coupling of Pyrazole Rings: The two pyrazole rings are then coupled through a methylene bridge. This can be achieved using a coupling reagent such as formaldehyde in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the fluoro group, converting it to a hydroxyl group.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential as a bioactive molecule. Studies have shown that pyrazole derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Utilized in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs primarily differ in substituent patterns, aromatic systems, and linker groups. Below is a comparative analysis with key derivatives from patent literature and research studies:
Physicochemical Properties (Inferred)
| Property | Target Compound | EP 1 926 722 B1 Derivative | EP 1 808 168 B1 Derivative | 3-Methyl-1-phenyl-1H-pyrazol-5-amine |
|---|---|---|---|---|
| Molecular Weight | ~320 g/mol | ~546 g/mol | ~580 g/mol | ~163 g/mol |
| LogP (Estimated) | 2.1–2.5 | 3.8–4.2 | 2.5–3.0 | 1.2–1.5 |
| Hydrogen Bond Donors | 1 (NH) | 2 (NH, NH) | 2 (NH, NH) | 1 (NH) |
| Rotatable Bonds | 4 | 7 | 8 | 1 |
Notes:
- The target compound’s fluorine atom likely enhances metabolic stability and electronegativity compared to non-fluorinated analogs .
- Pyrazolopyrimidine derivatives (EP 1 808 168 B1) benefit from rigid cores, which may improve target engagement but reduce synthetic accessibility .
Biological Activity
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a synthetic compound with potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and synthesis methodologies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H21ClFN5
- Molecular Weight : 301.79 g/mol
- CAS Number : 1856089-03-6
Synthesis Methods
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a β-diketone under acidic conditions.
- Substitution Reactions : Ethyl and fluoro groups are introduced via substitution reactions using appropriate reagents.
- Final Amine Formation : The amine group is formed through reductive amination or other suitable methods .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine exhibit significant antimicrobial properties. For instance, related pyrazole-based compounds have shown broad-spectrum activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 2.50 - 20 | Broad-spectrum antimicrobial |
| Compound 11d | 9.80 | DNA gyrase B inhibitor |
The mechanism of action for this compound involves binding to specific molecular targets, which modulates enzyme or receptor activity. For example, studies indicate that pyrazole derivatives can inhibit DNA gyrase B, an essential enzyme for bacterial DNA replication, leading to bactericidal effects . The interaction with this enzyme is crucial for its antimicrobial efficacy.
Case Studies
A notable case study focused on the synthesis and evaluation of pyrazole derivatives, including the target compound. The study found that certain derivatives exhibited high antioxidant activity and significant anti-inflammatory effects, with HRBC membrane stabilization percentages ranging from 86.70% to 99.25% .
Comparative Analysis
When compared to similar compounds, [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine demonstrates unique properties due to its specific substitution pattern. The presence of the fluoro group enhances its reactivity and potential biological activity compared to compounds with chlorine or bromine substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
